molecular formula C4H9BrN2O2 B8402650 Ethyl 2-amino-2-iminoacetate hydrobromide

Ethyl 2-amino-2-iminoacetate hydrobromide

Cat. No.: B8402650
M. Wt: 197.03 g/mol
InChI Key: BOPPSRGQAVIGSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-2-iminoacetate hydrobromide is a chemical compound with significant applications in various fields of scientific research. It is known for its unique structure and reactivity, making it a valuable reagent in organic synthesis and other chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-amino-2-iminoacetate hydrobromide can be synthesized through several methods. One common approach involves the reaction of ethyl formate with formamidine hydrochloride in the presence of hydrobromic acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of 1-ethoxycarbonylformamidine hydrobromide often involves large-scale reactors and precise control of reaction parameters. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-2-iminoacetate hydrobromide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can yield amines and other reduced forms.

    Substitution: It participates in nucleophilic substitution reactions, where the ethoxycarbonyl group can be replaced by other nucleophiles

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols are employed under mild to moderate conditions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction results in amines .

Scientific Research Applications

Ethyl 2-amino-2-iminoacetate hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.

    Biology: The compound is employed in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: It serves as an intermediate in the production of various drugs and therapeutic agents.

    Industry: The compound is utilized in the manufacture of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-ethoxycarbonylformamidine hydrobromide involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form stable intermediates with various substrates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

  • 1-Ethoxycarbonylformamidine hydrochloride
  • 1-Methoxycarbonylformamidine hydrobromide
  • 1-Ethoxycarbonylformamidine sulfate

Uniqueness: Ethyl 2-amino-2-iminoacetate hydrobromide is unique due to its specific reactivity and stability under various conditions. Compared to similar compounds, it offers distinct advantages in terms of yield and selectivity in chemical reactions .

Properties

Molecular Formula

C4H9BrN2O2

Molecular Weight

197.03 g/mol

IUPAC Name

ethyl 2-amino-2-iminoacetate;hydrobromide

InChI

InChI=1S/C4H8N2O2.BrH/c1-2-8-4(7)3(5)6;/h2H2,1H3,(H3,5,6);1H

InChI Key

BOPPSRGQAVIGSO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=N)N.Br

Origin of Product

United States

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